molecular formula C24H27N5O9 B1529230 Abz-ser-pro-3-nitro-tyr-OH CAS No. 553644-01-2

Abz-ser-pro-3-nitro-tyr-OH

Cat. No. B1529230
CAS RN: 553644-01-2
M. Wt: 529.5 g/mol
InChI Key: RQLMBNGGUMATLG-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Ser-Pro-3-nitro-Tyr-OH is a selective substrate for angiotensin-converting enzyme 2 (ACE2), an ACE homolog that differs in its specificity and physiological role from ACE . The internally quenched fluorescent (FRET) substrate is potentially useful in applications such as high-throughput screening of ACE2 inhibitors .


Molecular Structure Analysis

The molecular weight of Abz-Ser-Pro-3-nitro-Tyr-OH is 529.51, and its sum formula is C₂₄H₂₇N₅O₉ . The structure contains a total of 67 bonds, including 40 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 carboxylic acid .


Physical And Chemical Properties Analysis

Abz-Ser-Pro-3-nitro-Tyr-OH has a molecular weight of 529.5 and a formula of C24H27N5O9 . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

1. Fluorescence Energy-Transfer Probes for Peptide Conformation

The combination of 2-aminobenzamide (Abz) and nitrotyrosine (Tyr−NO2) has been used to create fluorescence energy-transfer probes. These probes help in evaluating molecular separations in peptides. The study demonstrates the application of this donor−acceptor pair in understanding peptide conformations through nonexponential fluorescence decays, indicating that peptides do not assume single, static conformations in solution. This insight is crucial in the field of biochemistry and molecular biology for understanding the dynamic nature of peptides (Duus, Meldal, & Winkler, 1998).

2. Development of Proteinase 3 Substrates

Abz-ser-pro-3-nitro-tyr-OH is involved in the development of selective substrates for proteinase 3, an enzyme with significant biological relevance. By synthesizing specific peptides containing this structure, researchers have improved the selectivity and efficiency of these substrates for proteinase 3 over neutrophil elastase and other proteases. This advancement is critical for enzymatic studies and potentially for developing new therapeutic strategies (Popow-Stellmaszyk et al., 2013).

3. Enhancing Photophysical Properties of Peptides

The use of Abz-ser-pro-3-nitro-tyr-OH in peptides enhances their photophysical properties. It serves as a fluorescent donor group in internally quenched fluorescent peptides, which are substrates for various proteolytic enzymes. This enhancement is crucial for studying the optical absorption and fluorescent properties of peptides, leading to broader applications in fluorescence spectroscopy and peptide research (Ito et al., 1998).

4. Applications in Radiobiological Research

Abz-ser-pro-3-nitro-tyr-OH is used in Surface Enhanced Raman Scattering (SERS) studies, which are applied in radiobiological research. This application provides insights into the interaction between particle radiation and biological systems, contributing significantly to our understanding of radiation-induced biochemical reactions in biomolecules (Zhang et al., 2014).

5. Use in Developing Internally Quenched Substrates

The structure is integral in synthesizing internally quenched substrates for proteasome studies. These substrates, optimized in peptide chains, are susceptible to proteasomal proteolysis and have excellent kinetic parameters. This development is pivotal in proteasome research, with potential implications in understanding and treating various diseases (Gruba et al., 2016).

Safety And Hazards

The safety data sheet of Abz-Ser-Pro-3-nitro-Tyr-OH indicates that it is for research use only and not for human use .

Future Directions

The potential applications of Abz-Ser-Pro-3-nitro-Tyr-OH include its use in high-throughput screening of ACE2 inhibitors . This could be particularly relevant in the context of diseases where ACE2 plays a significant role.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLMBNGGUMATLG-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236432
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abz-ser-pro-3-nitro-tyr-OH

CAS RN

553644-01-2
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553644-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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